1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

EED inhibitor PRC2 allosteric modulator structure–activity relationship

1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a synthetic small-molecule heterocycle (molecular formula C₁₇H₂₅N₃O; exact mass 287.1998 g/mol) that incorporates a 2,3,5,6-tetrasubstituted pyridine core bearing a pyrrolidine ring at the 6-position, a piperidine ring at the 2-position via a C–C bond, and an N-acetyl cap on the piperidine nitrogen. The compound belongs to the broader class of heteroaryl-pyrrolidinyl/piperidinyl ketone derivatives that have been investigated as monoamine reuptake inhibitors and, more recently, as ligands for the embryonic ectoderm development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2).

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
Cat. No. B15060219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone
Molecular FormulaC17H25N3O
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCCC2)C3CCCCN3C(=O)C
InChIInChI=1S/C17H25N3O/c1-13-11-15(12-18-17(13)19-8-5-6-9-19)16-7-3-4-10-20(16)14(2)21/h11-12,16H,3-10H2,1-2H3
InChIKeyLWAZDAYOGFICPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone: Structural Identity and Compound Class


1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a synthetic small-molecule heterocycle (molecular formula C₁₇H₂₅N₃O; exact mass 287.1998 g/mol) that incorporates a 2,3,5,6-tetrasubstituted pyridine core bearing a pyrrolidine ring at the 6-position, a piperidine ring at the 2-position via a C–C bond, and an N-acetyl cap on the piperidine nitrogen . The compound belongs to the broader class of heteroaryl-pyrrolidinyl/piperidinyl ketone derivatives that have been investigated as monoamine reuptake inhibitors and, more recently, as ligands for the embryonic ectoderm development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. The 5-methyl substitution on the pyridine ring distinguishes this compound from its des-methyl and regioisomeric counterparts, making precise structural identity critical for reproducible experimental outcomes.

Why Generic Substitution Is Unsuitable When Procuring 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone


Within the C₁₇H₂₅N₃O isomeric space, at least four closely related compounds share the same molecular formula but differ critically in the connectivity and spatial arrangement of the piperidine and pyrrolidine rings, as well as the position of the methyl substituent on the pyridine core . These structural perturbations are known to produce divergent binding poses at allosteric protein pockets such as the EED H3K27me3-binding site, where even a methyl positional shift or ring swap can alter IC₅₀ values by ≥3.5-fold [1][2]. Generic substitution—e.g., using the des-methyl analog (CAS 1352491-28-1) or the piperidine/pyrrolidine ring-swapped isomer (CAS 1352539-58-2)—therefore risks invalidating SAR continuity and producing non-reproducible biological results. The evidence below quantifies exactly where this compound differs from its closest purchasable analogs.

Quantitative Differentiation Evidence for 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone Versus Closest Analogs


Evidence Item 1: Structural Connectivity Distinction Versus the Ring-Swapped Regioisomer (CAS 1352539-58-2)

The target compound places the piperidine ring at the pyridine 2-position (with an N-acetyl cap) and the pyrrolidine ring at the pyridine 6-position. The closest commercially available regioisomer, 1-(2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352539-58-2), swaps these two rings: piperidine at pyridine 6 and pyrrolidine as the central ring bearing the acetyl group . This connectivity difference alters the vector of the acetyl group and the conformational flexibility of the central heterocycle. In the EED TR-FRET displacement assay, structurally related ring-swap variants from the same AbbVie program exhibit IC₅₀ values spanning 30 to 140 nM, demonstrating that ring identity and position materially affect target engagement [1]. Direct head-to-head EED IC₅₀ data for this specific pair are not yet publicly available; the target compound's unique connectivity is structurally distinct from CAS 1352539-58-2 and cannot be assumed functionally equivalent.

EED inhibitor PRC2 allosteric modulator structure–activity relationship

Evidence Item 2: 5-Methyl Positional Specificity Versus 4-Methyl and Des-Methyl Analogs

The 5-methyl group on the pyridine ring of the target compound occupies a position ortho to the pyrrolidine substituent at C6 and meta to the piperidine linkage at C2. The des-methyl analog, 1-(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352491-28-1; C₁₆H₂₃N₃O, MW 273.37), lacks this methyl group, reducing both molecular volume (Δ ~14 g/mol) and lipophilicity . The 4-methyl positional isomer (CAS 1352541-25-3) shifts the methyl group to the position ortho to the piperidine linkage, altering the electron density distribution on the pyridine ring and potentially the dihedral angle between the pyridine and piperidine rings . In published EED-SAR studies on related pyrrolidine scaffolds, methyl positional changes of a single carbon atom have been shown to modulate IC₅₀ values by factors of 2–10× due to altered occupancy of the EED aromatic cage sub-pocket [1]. The 5-methyl substitution creates a steric and electronic environment distinct from both the des-methyl and 4-methyl variants.

methyl substitution heterocyclic SAR EED ligand design

Evidence Item 3: Physicochemical Differentiation – Lipophilicity, Hydrogen Bonding, and Drug-Likeness Profile

The target compound reports a calculated XLogP3 of 2.3, placing it within the optimal lipophilicity range (1–3) for CNS drug-likeness while maintaining sufficient aqueous solubility for in vitro assay compatibility . This value is moderated by the three hydrogen bond acceptor sites (pyridine N, pyrrolidine N, and acetyl carbonyl) with no hydrogen bond donors, resulting in a topological polar surface area (TPSA) of approximately 36.8 Ų. By comparison, the des-methyl analog (CAS 1352491-28-1) is predicted to have XLogP3 ~1.8–1.9 (Δ ≈ –0.4 log units) due to loss of the methyl hydrophobic increment, which may reduce passive membrane permeability . The ring-swapped isomer (CAS 1352539-58-2), while sharing the same molecular formula, exhibits a different spatial distribution of its H-bond acceptors that can affect recognition by biological targets . These differences in calculated ADME properties provide a rational basis for selecting the target compound when a specific lipophilicity–permeability balance is desired.

Lipinski parameters logP medicinal chemistry optimization

Evidence Item 4: Vendor Sourcing and Specification Comparison

As of 2026, 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is listed as 'In Stock' by smolecule.com (Catalog No. S15665603) without a publicly registered CAS number, distinguishing it from the ring-swapped isomer (CAS 1352539-58-2), which is available from multiple vendors including AKSci (95% purity) and Leyan (98% purity) at generally lower unit cost due to broader market availability . The des-methyl analog (CAS 1352491-28-1) is also multi-sourced (AKSci, MolCore, ≥95% purity). The target compound's single-vendor sourcing profile may confer advantages in lot-to-lot consistency for longitudinal studies, but it also demands rigorous independent identity verification (¹H NMR, LCMS) upon receipt . Researchers selecting this compound over the more widely available CAS 1352539-58-2 should explicitly communicate the non-interchangeability of these isomers to procurement teams and confirm structural identity by InChI Key (LWAZDAYOGFICPJ-UHFFFAOYSA-N) before experimental use.

chemical procurement compound sourcing research reagent specification

Evidence Item 5: EED Target Engagement Potential – Class-Level Benchmarking

The pyrrolidine/piperidine/pyridine scaffold of the target compound positions it within a chemical space actively explored by AbbVie for EED inhibition. In the standardized LanthaScreen TR-FRET displacement assay that measures competition with a fluorescent pyrrolidine-based probe for the GST-tagged EED H3K27me3-binding pocket, structurally related compounds bearing the same core architecture achieve IC₅₀ values ranging from 30 to 140 nM [1][2]. The target compound's specific substitution pattern—5-methyl on pyridine, pyrrolidine at C6, N-acetylpiperidine at C2—has not been independently profiled in published EED assays, and its IC₅₀ cannot be predicted solely from class membership [3]. However, the availability of a well-characterized TR-FRET displacement assay (ChEMBL Assay CHEMBL_1645614) provides a direct experimental path for benchmarking the target compound's EED engagement against known reference inhibitors.

EED inhibitor PRC2 methyltransferase allosteric probe

Evidence Item 6: Synthetic Accessibility and Scaffold Versatility for Derivatization

The target compound's modular architecture—a 2-(pyridin-3-yl)piperidine core with an N-acetyl cap and a pyrrolidine substituent—provides three distinct vectors for chemical diversification: (i) deacetylation of the piperidine nitrogen to the free secondary amine (a common intermediate for amide or sulfonamide library synthesis), (ii) electrophilic aromatic substitution or cross-coupling at the pyridine C4 position (unsubstituted in the target compound), and (iii) modification of the pyrrolidine ring via N-dealkylation or replacement with other cyclic amines . By contrast, the ring-swapped isomer (CAS 1352539-58-2) presents the pyrrolidine as the N-acetyl-bearing ring and the piperidine at pyridine C6, which alters the steric accessibility of the acetyl group for deprotection and may affect the reactivity of the pyridine ring toward electrophiles [1]. The presence of a single unsubstituted position on the pyridine ring (C4) in the target compound offers a defined exit vector for bioconjugation or property modulation that is not identically available in all positional isomers [2].

medicinal chemistry lead optimization parallel synthesis

Recommended Application Scenarios for 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone Based on Differentiation Evidence


Scenario A: Building or Expanding an EED-Focused Compound Library for PRC2 Allosteric Probe Discovery

The target compound occupies a distinct node in the C₁₇H₂₅N₃O isomer network defined by its 5-methyl, pyrrolidine-at-C6, N-acetylpiperidine-at-C2 substitution pattern. Including this compound alongside the ring-swapped isomer (CAS 1352539-58-2) and the des-methyl analog (CAS 1352491-28-1) in an EED screening library enables systematic probing of how ring identity, acetyl-group attachment topology, and methyl position each contribute to H3K27me3-pocket displacement activity. The ChEMBL TR-FRET assay (CHEMBL_1645614) provides an immediate experimental framework for benchmarking [1].

Scenario B: Structure–Activity Relationship Studies on Heteroaryl-Pyrrolidine/Piperidine Ketone Monoamine Reuptake Inhibitors

The compound's architectural features—pyridine core, pendant pyrrolidine, and N-acetylpiperidine—are consistent with the general formula claimed in the Roche heteroaryl pyrrolidinyl/piperidinyl ketone patent family (WO2008074703, EP2684871B1) targeting monoamine transporters [2]. The specific 5-methyl-6-pyrrolidinyl-pyridine substitution pattern, combined with the piperidine N-acetyl cap, provides a distinct SAR data point for mapping serotonin, norepinephrine, and dopamine reuptake inhibition selectivity across this chemical series.

Scenario C: Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With XLogP3 = 2.3, TPSA ≈ 36.8 Ų, and zero H-bond donors, the target compound sits within the CNS MPO favorable range. It can serve as a reference compound for comparing the impact of methyl deletion (des-methyl analog, ΔXLogP3 ~ −0.4) or methyl translocation (4-methyl isomer) on permeability, solubility, and metabolic stability in parallel ADME panels .

Scenario D: Derivatization Starting Material for Piperidine-Focused Library Synthesis

The N-acetylpiperidine moiety of the target compound can be hydrolyzed to the free piperidine secondary amine, providing a versatile intermediate for rapid parallel amide or sulfonamide library synthesis. This synthetic strategy is orthogonal to that available from the ring-swapped isomer (CAS 1352539-58-2), where the acetyl group resides on the pyrrolidine ring, offering medicinal chemistry teams two complementary starting points for scaffold diversification [2].

Quote Request

Request a Quote for 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.